8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C17H14O5S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3 |
InChI Key |
PHLHCRGAWUDTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
-
Salicylaldehyde derivative : 8-Methoxysalicylaldehyde serves as the aromatic precursor, providing the methoxy group at position 8.
-
Active methylene compound : 4-Methylphenylsulfonyl acetonitrile is used to introduce the sulfonyl moiety at position 3.
The reaction proceeds in ethanol with a catalytic system of trihydroxymethylaminomethane (THAM) and hydrochloric acid. The mechanism involves:
Optimization and Yield
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | THAM (20 mol%) | 85–90 |
| Solvent | Ethanol | 88 |
| Temperature | Reflux (78°C) | 82 |
| Alternative catalyst | Piperidine/AcOH | 75 |
Ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes while maintaining yields above 85%.
Sulfonylation Strategies
Introducing the 4-methylphenyl sulfonyl group at position 3 is critical. Two primary approaches are documented:
Direct Sulfonylation During Coumarin Formation
Using 4-methylphenylsulfonyl acetonitrile in the Knoevenagel condensation eliminates post-cyclization sulfonylation steps. This method ensures regioselectivity and avoids side reactions.
Post-Cyclization Sulfonylation
For pre-formed 3-bromo-8-methoxy-2H-chromen-2-one, nucleophilic substitution with 4-methylbenzenesulfinate under basic conditions (e.g., K₂CO₃ in DMF) achieves sulfonylation:
Comparative Analysis
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct condensation | One-pot synthesis, high regioselectivity | Limited substrate availability |
| Post-cyclization | Flexibility in sulfonyl group | Lower yields (60–70%) |
Functional Group Modifications
Methoxy Group Introduction
The 8-methoxy group is typically introduced via O-methylation of 8-hydroxycoumarin precursors. Methylation agents like methyl iodide or dimethyl sulfate in acetone with potassium carbonate yield the methoxy derivative:
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
Alternative Synthetic Routes
Pechmann Condensation
While less common for sulfonyl-substituted coumarins, the Pechmann condensation combines 8-methoxyresorcinol with β-keto sulfonyl esters. However, this method faces challenges in β-keto sulfonyl ester synthesis, resulting in modest yields (~50%).
Wittig and Suzuki Couplings
Advanced methods employ cross-coupling reactions to attach sulfonyl groups post-cyclization. For example, palladium-catalyzed coupling of 3-bromocoumarin with 4-methylphenylsulfonyl boronic acid achieves moderate success:
Industrial and Scalability Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
8-Methoxy-3-tosyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the chromen-2-one core, leading to the formation of new compounds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may function by inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further development in treating infections. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial growth. Studies have indicated effective activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in various biochemical pathways. This inhibition can alter metabolic processes within cells, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Industrial Applications
In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide due to its antimicrobial effects. Its ability to inhibit microbial growth can be leveraged to protect crops from pathogens, thus contributing to agricultural sustainability.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-tosyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Physical and Structural Properties
Biological Activity
8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by a unique structure that includes a methoxy group and a sulfonyl group attached to a chromen-2-one core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The structural uniqueness of this compound is attributed to its specific substitution pattern, which enhances its reactivity and interaction with biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cellular membranes, which can lead to cell death. Comparative studies have shown its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
These values indicate that the compound possesses significant potential as an antimicrobial agent, making it a candidate for further development in treating infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following mechanisms have been identified:
- Cell Cycle Arrest : Treatment with this compound resulted in significant accumulation of cells in the pre-G1 phase, indicating apoptosis.
- Caspase Activation : Increased levels of caspase-3 were observed, suggesting that the compound activates apoptotic pathways .
The following table summarizes findings from key studies on its anticancer effects:
| Study | Cell Line | Concentration (μM) | Caspase-3 Activation |
|---|---|---|---|
| Study A | HepG2 | 7.9 | 7-fold increase |
| Study B | MCF-7 | 6.1 | 5.8-fold increase |
These results highlight the compound's ability to modulate critical apoptotic pathways, positioning it as a promising candidate for cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways related to cell survival and apoptosis.
Research using techniques such as molecular docking and surface plasmon resonance has provided insights into these interactions, aiding in the design of more effective derivatives .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, supporting its use as a potential therapeutic agent against resistant infections.
- Cancer Cell Apoptosis Induction : In vitro analysis revealed that treatment with varying concentrations led to significant apoptosis in HepG2 cells, with flow cytometry confirming increased early and late apoptotic cells compared to control groups .
Q & A
Q. What are the common synthetic routes for 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one?
The compound is typically synthesized via sulfonylation of a pre-formed chromenone scaffold. A general approach involves:
Condensation reaction : Formation of the chromenone core (e.g., via Claisen-Schmidt condensation between substituted salicylaldehydes and ketones) .
Sulfonylation : Introduction of the (4-methylphenyl)sulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .
Purification : Recrystallization or column chromatography to isolate the product.
Key intermediates are verified using elemental analysis and spectroscopic methods (IR, ¹H/¹³C NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the chromenone core and sulfonyl substituent positions. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while sulfonyl protons are absent due to deshielding .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) stretching vibrations .
- UV-Vis : Chromenone derivatives exhibit strong absorption bands at 250–350 nm due to π→π* transitions in the conjugated system .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure:
Crystallization : Grow high-quality crystals via slow evaporation (e.g., using DMSO/ethanol mixtures).
Data collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion .
Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .
Example parameters from similar compounds: Monoclinic space group P21/c with a = 22.37 Å, b = 6.88 Å, c = 15.80 Å, β = 106.06° .
Advanced Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
Contradictions (e.g., high R-factors, anomalous displacement parameters) are addressed by:
Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios .
Anisotropic refinement : Apply ADPs (anisotropic displacement parameters) for non-hydrogen atoms.
Validation tools : Check for overfitting using Rfree and geometry restraints in WinGX .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Substituent variation : Synthesize analogs with modified sulfonyl or methoxy groups (e.g., replacing -OCH₃ with -NO₂ or halogens) .
Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA topoisomerases) .
Biological assays : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or T47D) and correlate activity with electronic/steric properties of substituents .
Q. How is experimental phasing applied to resolve challenging crystal structures?
For low-resolution or twinned
SAD/MAD phasing : Use SHELXC/D/E pipelines with heavy-atom derivatives (e.g., selenium or iodide) .
Automated pipelines : Integrate with programs like PHENIX for phase probability estimation.
Validation : Ensure Fo-Fc maps show no residual density (>3σ) after refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
